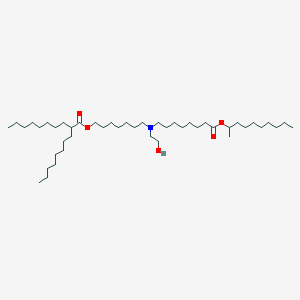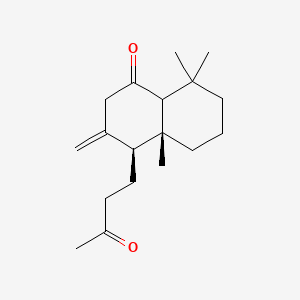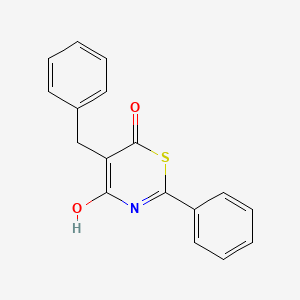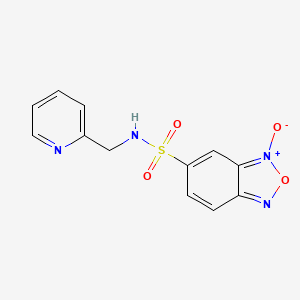![molecular formula C15H14BrFN4OS B13367893 5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B13367893.png)
5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-bromo-2-fluorophenyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a thiazolo-triazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-2-fluorophenyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolo-Triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrrolidinyl Group: This is achieved through nucleophilic substitution reactions.
Bromination and Fluorination: These steps involve the selective halogenation of the aromatic ring using reagents such as N-bromosuccinimide and fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions can target the aromatic ring or the thiazolo-triazole core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure-activity relationship is investigated to design drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-[(4-bromo-2-fluorophenyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(4-chloro-2-fluorophenyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-[(4-bromo-2-chlorophenyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Uniqueness
The uniqueness of 5-[(4-bromo-2-fluorophenyl)(1-pyrrolidinyl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific substitution pattern on the aromatic ring and the presence of the pyrrolidinyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H14BrFN4OS |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
5-[(4-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C15H14BrFN4OS/c16-9-3-4-10(11(17)7-9)12(20-5-1-2-6-20)13-14(22)21-15(23-13)18-8-19-21/h3-4,7-8,12,22H,1-2,5-6H2 |
Clé InChI |
LIYRHTLGWYHOMG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(C2=C(C=C(C=C2)Br)F)C3=C(N4C(=NC=N4)S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)

![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)



![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)


![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367880.png)
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
